molecular formula C11H10N2O2S B1493177 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde CAS No. 2098072-05-8

6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde

Cat. No.: B1493177
CAS No.: 2098072-05-8
M. Wt: 234.28 g/mol
InChI Key: BKYHBJRBYNJOPL-UHFFFAOYSA-N
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Description

6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde is a sophisticated heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery programs. Its molecular architecture incorporates a fused imidazo[5,1-c][1,4]oxazine core, a scaffold known for its structural rigidity and potential to modulate biological activity, coupled with a thiophene heteroaryl substituent. The thiophene ring is a privileged structure in pharmaceuticals, often employed to optimize a compound's pharmacokinetic properties and affinity for biological targets . Furthermore, the presence of a reactive carbaldehyde group provides a versatile synthetic handle for further chemical elaboration, enabling researchers to construct diverse compound libraries through condensation, nucleophilic addition, and other key reactions . This combination of features makes this compound a valuable intermediate for the synthesis of novel small molecules. Its primary research applications include serving as a key precursor in the development of potential therapeutic agents targeting infectious diseases, given the critical role of heterocycles in antibacterial design , and in the exploration of new chemical space for hit-to-lead optimization in various other disease areas. The compound's potential mechanism of action in biological assays is inherently tied to the final molecules synthesized from it; it may contribute to activity by interacting with enzyme active sites or cellular receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions facilitated by its heteroatom-rich structure.

Properties

IUPAC Name

6-thiophen-3-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-4-9-10-5-15-11(3-13(10)7-12-9)8-1-2-16-6-8/h1-2,4,6-7,11H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHBJRBYNJOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=CN21)C=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde is a heterocyclic compound notable for its unique structural features, including the fusion of imidazo and oxazine rings. Its molecular formula is C11H12N2O2SC_{11}H_{12}N_{2}O_{2}S with a molecular weight of 236.29 g/mol. This compound has drawn attention in medicinal chemistry due to its potential biological activities, which are still being explored.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

PropertyValue
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural FeaturesImidazo and oxazine fusion with thiophene moiety

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial effects. Preliminary studies suggest that 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde may possess antibacterial properties against certain pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for microbial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting cell cycle progression. For instance, a study on related imidazo compounds showed significant cytotoxicity against cancer cell lines, suggesting that 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde could exhibit comparable effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazineLacks thiophene moietyAntifungalDifferent heterocyclic framework
3-Amino-5-phenyl-5,6-dihydro-[1,4]oxazineContains an amino groupAnticancerAdditional amino functionality
6-(Thiophen-2-ylmethylene)-12-tosyl derivativeContains tosyl groupAntimicrobialPresence of tosyl enhances reactivity

This table illustrates how 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde stands out due to its specific thiophene incorporation and potential biological activities not fully explored in other compounds.

The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors implicated in disease pathways. For example:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to receptors that modulate cellular responses relevant to disease processes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • A study reported that derivatives of imidazo compounds exhibited significant activity against various cancer cell lines (IC50 values in the low micromolar range), indicating potential for further development as therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The imidazo-oxazine moiety is shared among several analogs, but substituents and functional groups vary significantly:

Compound Name Substituent at 6-Position Functional Group at 1-Position Key References
6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde Thiophen-3-yl Carbaldehyde
6-(4-Chlorophenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid 4-Chlorophenyl Carboxylic acid
N-(3-Isopropoxypropyl)-6-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxamide 4-Methoxyphenyl Carboxamide
ME 8-Oxo-6-(phenoxy-Me)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate Phenoxy-methyl Carboxylate

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) enhance metabolic stability but may reduce solubility .
  • Carbaldehyde vs.
  • Thiophene vs.
Enzyme Inhibition (β-Lactamases)
  • Target compound : Inhibits class A (TEM-1, SHV-1) and class C (AmpC) β-lactamases with IC50 values in the low nM range (e.g., 0.4–9.0 nM for TEM-1/SHV-1) .
  • Analog with methylene penem : A related imidazo-oxazine derivative (5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-ylmethylene) shows irreversible inhibition of class C β-lactamases (IC50 = 6.2 nM) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-(4-Chlorophenyl)-carboxylic acid N-(Isopropoxypropyl)-carboxamide
Molecular Weight (g/mol) ~302 (estimated) 302.29 396.4 (estimated)
LogP ~2.5 (predicted) 3.1 3.8
Solubility Moderate (aldehyde polarity) Low (carboxylic acid) Moderate (carboxamide)
Drug-likeness High (Lipinski compliant) High High

Notes:

  • The carbaldehyde group may reduce metabolic stability compared to carboxamides or carboxylates.
  • Thiophene’s lipophilicity balances solubility and membrane permeability .

Preparation Methods

Cyclization via 1,3-Dipolar Cycloaddition and Ring Closure

A relevant approach to synthesizing related imidazo-oxazine systems involves 1,3-dipolar cycloadditions starting from appropriate precursors such as benzoxazepindiones or related heterocyclic diketones. These intermediates undergo cycloaddition to form the fused imidazo-oxazine ring system, followed by ring opening and recyclization steps to yield the desired heterocycle.

  • The cyclization can be promoted by amines and base treatment to facilitate ring closure.
  • Chlorination followed by base-promoted recyclization has been reported to transform oxygen analogues into imidazo-oxazine derivatives.

This method provides a versatile route to the fused heterocyclic scaffold, allowing for subsequent functionalization.

Functionalization with Thiophene Substituent

The introduction of the thiophen-3-yl group at the 6-position can be achieved via:

  • Cross-coupling reactions (e.g., Suzuki or Stille coupling) using a halogenated imidazo-oxazine intermediate and a thiophene boronic acid or stannane.
  • Direct substitution on a preformed heterocyclic core bearing a suitable leaving group at the 6-position.

While specific examples for this exact compound are scarce, analogous methods in heterocyclic chemistry support this strategy.

Aldehyde Group Installation

The 1-carbaldehyde functionality is typically introduced by:

  • Oxidation of a primary alcohol group at the 1-position using mild oxidants such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
  • Alternatively, formylation reactions on a reactive position of the heterocycle using reagents like the Vilsmeier-Haack reagent (POCl3/DMF).

The aldehyde group is sensitive and requires controlled conditions to avoid over-oxidation or ring degradation.

Detailed Research Findings and Data

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization 1,3-Dipolar cycloaddition; amines; base Formation of imidazo[5,1-c]oxazine core from precursors such as benzoxazepindiones
2 Halogenation/Activation Chlorination agents (e.g., SOCl2, POCl3) Activation of ring for substitution or further cyclization
3 Cross-coupling substitution Pd-catalyzed Suzuki/Stille coupling Introduction of thiophen-3-yl substituent at 6-position
4 Oxidation/Formylation PCC, Dess-Martin periodinane, or Vilsmeier-Haack reagent Installation of aldehyde group at 1-position

Mechanistic Insights

  • The cyclization step involves nucleophilic attack by amine groups on activated carbonyl carbons, followed by ring closure to form the fused heterocyclic system.
  • The thiophene ring introduction via cross-coupling is facilitated by the presence of a halogen leaving group on the heterocyclic core.
  • The aldehyde formation proceeds through selective oxidation of the primary alcohol or direct formylation, requiring careful control to maintain ring integrity.

Comparative Notes on Synthesis Routes

Aspect 1,3-Dipolar Cycloaddition Route Cross-Coupling Functionalization Route Direct Formylation/Oxidation Route
Starting materials Benzoxazepindiones or related heterocycles Halogenated imidazo-oxazine intermediates Hydroxymethyl-substituted heterocycles
Key reaction conditions Mild amine/base conditions; chlorination steps Pd catalyst, base, suitable solvent Mild oxidants or Vilsmeier-Haack reagents
Advantages Efficient ring formation, versatile High selectivity for thiophene introduction Direct installation of aldehyde functionality
Challenges Multi-step, requires careful control Requires halogenated intermediates Sensitive to over-oxidation or ring degradation

Q & A

Q. What are the key synthetic strategies for preparing 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde?

The synthesis typically involves multi-step reactions:

  • Oxazine ring formation : Cyclization of precursor amines or alcohols under acidic or basic conditions, similar to imidazooxazine derivatives reported in .
  • Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the thiophen-3-yl group (analogous to thiophene carboxamide synthesis in ).
  • Formylation : Introduction of the aldehyde group via Vilsmeier-Haack or Duff reactions, as seen in carbazole-formaldehyde derivatives ().
    Critical factors : Solvent selection (e.g., ethanol, DMF for crystallization) and reaction temperature control to optimize yield (64–74% yields reported for related compounds in ).

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm, aldehyde proton at ~9.8 ppm). Compare with data for structurally similar imidazooxazines ().
  • IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and imidazole/triazole N-H stretches (~3200 cm⁻¹).
  • HRMS : Validate molecular ion ([M+H]+) with <5 ppm mass accuracy (as in ).

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic properties of this compound?

  • Use SwissADME () to calculate:
    • Lipophilicity (LogP) : Critical for membrane permeability.
    • Solubility (LogS) : Predicts aqueous solubility; adjust via salt formation (e.g., sodium or hydrochloride salts, as in ).
    • Drug-likeness : Evaluate compliance with Lipinski’s Rule of Five.
      Example: Celecoxib (reference drug in ) has LogP = 3.5; target compound LogP should ideally be ≤5.

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism in imidazole rings).
  • X-ray crystallography : Resolve ambiguities in regiochemistry (applied in for triazolo-thiadiazine derivatives).
  • HPLC-MS purity analysis : Detect impurities (>98% purity threshold for pharmacological studies).

Q. How can salt formation improve physicochemical properties?

  • Ionic salts (e.g., sodium, potassium): Enhance aqueous solubility ( used organic/inorganic salts to improve bioavailability).
  • Co-crystallization : Stabilize the aldehyde group via hydrogen bonding with co-formers (e.g., urea derivatives).

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be optimized?

  • Low yields : Often due to side reactions during formylation. Mitigate via slow reagent addition or low-temperature conditions (e.g., –20°C for aldehyde stabilization, as in ).
  • Purification challenges : Use preparative HPLC or silica gel chromatography (gradient elution with ethyl acetate/hexane).

Q. How to design stability studies for this compound under physiological conditions?

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B guidelines).
  • Analytical monitoring : Use UPLC-PDA to track degradation products (applied in for related compounds).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
Reactant of Route 2
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde

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